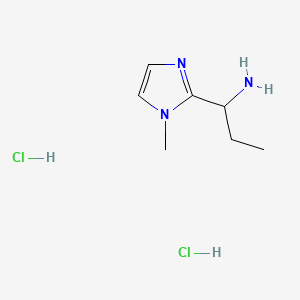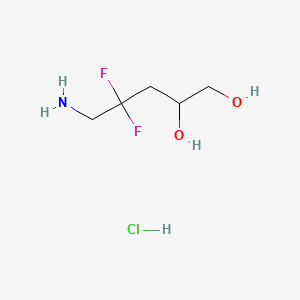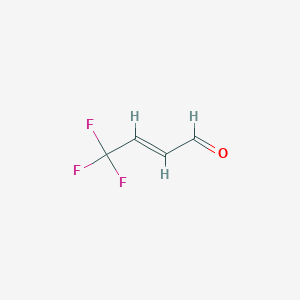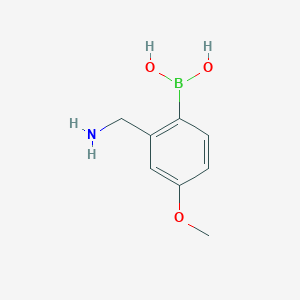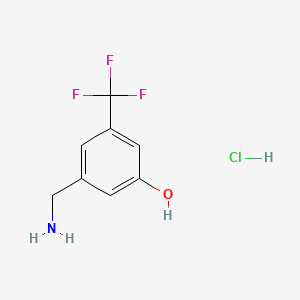
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a phenol group substituted with an aminomethyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of ammonia, Gabriel synthesis, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amines.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenol derivatives with aminomethyl and trifluoromethyl substitutions, such as:
- 3-(Aminomethyl)-4-(trifluoromethyl)phenol
- 3-(Aminomethyl)-2-(trifluoromethyl)phenol
Uniqueness
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the phenol ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H9ClF3NO |
|---|---|
Molekulargewicht |
227.61 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-12)2-7(13)3-6;/h1-3,13H,4,12H2;1H |
InChI-Schlüssel |
YRJNETMKUKBGQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


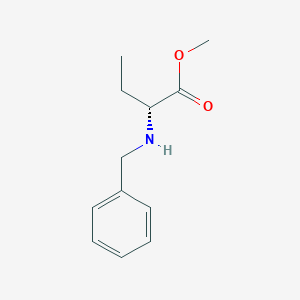
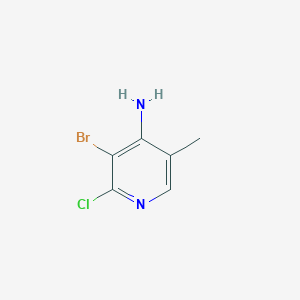
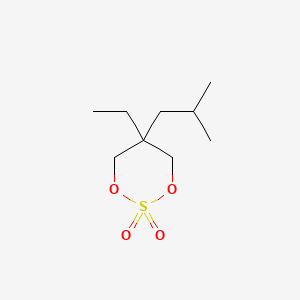

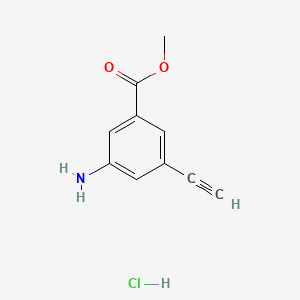
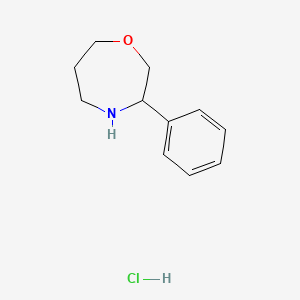
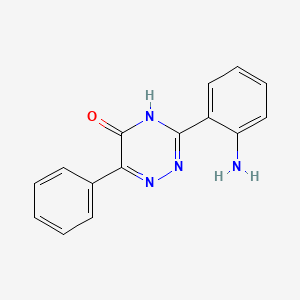
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
